molecular formula C11H13NO B15244920 Acetamide, N-[1-(4-methylphenyl)ethenyl]- CAS No. 177750-08-2

Acetamide, N-[1-(4-methylphenyl)ethenyl]-

Katalognummer: B15244920
CAS-Nummer: 177750-08-2
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: WSMPLUKWVPUMKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(P-TOLYL)VINYL)ACETAMIDE is a chemical compound with the molecular formula C11H13NO. It is also known as Acetamide, N-[1-(4-methylphenyl)ethenyl]-. This compound is characterized by the presence of a vinyl group attached to an acetamide moiety, with a p-tolyl group as a substituent. It is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(P-TOLYL)VINYL)ACETAMIDE typically involves the reaction of p-toluidine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a vinylation reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of N-(1-(P-TOLYL)VINYL)ACETAMIDE may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(P-TOLYL)VINYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-(1-(P-TOLYL)VINYL)ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1-(P-TOLYL)VINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-(P-METHYLPHENYL)VINYL)ACETAMIDE
  • N-(1-(P-ETHYLPHENYL)VINYL)ACETAMIDE
  • N-(1-(P-PROPYLPHENYL)VINYL)ACETAMIDE

Uniqueness

N-(1-(P-TOLYL)VINYL)ACETAMIDE is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds, such as those with different alkyl substituents on the phenyl ring. The p-tolyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

177750-08-2

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

N-[1-(4-methylphenyl)ethenyl]acetamide

InChI

InChI=1S/C11H13NO/c1-8-4-6-11(7-5-8)9(2)12-10(3)13/h4-7H,2H2,1,3H3,(H,12,13)

InChI-Schlüssel

WSMPLUKWVPUMKQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=C)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.